2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol
Overview
Description
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol is a chemical compound that features a pyrrolidine ring substituted with difluoromethyl and hydroxymethyl groups
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific biological activity of the compound, which is currently unknown.
Mode of action
The mode of action would depend on the compound’s specific biological activity and its target. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration. For instance, the presence of the pyrrolidine ring could influence these properties .
Biochemical Analysis
Biochemical Properties
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its unique structure. The pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound interacts with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, it has been shown to bind selectively to certain enantioselective proteins, influencing their biological activity . The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, enhancing its binding affinity and specificity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of proteins involved in detoxification and clearance of foreign substances, such as pregnane X receptor . Additionally, the compound’s interaction with cell surface receptors can alter signal transduction pathways, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, forming stable complexes that inhibit or activate enzyme activity. The fluorine atoms in the compound enhance its binding interactions by increasing the molecule’s lipophilicity and stability . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The hydroxymethyl group can undergo oxidation or reduction reactions, leading to the formation of new compounds with distinct biological activities . These metabolic transformations can affect the compound’s overall activity and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the endoplasmic reticulum or mitochondria, affecting protein folding and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under basic conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The difluoromethyl group can participate in substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the biological activity and interactions of pyrrolidine derivatives.
Industrial Applications: The compound may find use in the development of new materials or as a reagent in chemical processes.
Comparison with Similar Compounds
2-(Hydroxymethyl)pyrrolidine: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
2-(Difluoromethyl)pyrrolidine:
4,4-Difluoro-2-(hydroxymethyl)pyrrolidine: Similar structure but different substitution pattern, leading to variations in properties.
Uniqueness: The presence of both difluoromethyl and hydroxymethyl groups in 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol makes it unique, providing a combination of properties that can be advantageous in specific applications. The difluoromethyl group can enhance metabolic stability and bioavailability, while the hydroxymethyl group can increase solubility and reactivity.
Properties
IUPAC Name |
2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c8-7(9)3-6(4-12)10(5-7)1-2-11/h6,11-12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBPQRRGHHQIOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.